molecular formula C21H21BiO3 B1585852 Tris(2-methoxyphenyl)bismuthine CAS No. 83724-41-8

Tris(2-methoxyphenyl)bismuthine

Cat. No. B1585852
CAS RN: 83724-41-8
M. Wt: 530.4 g/mol
InChI Key: VFWRGMGLLNCHIA-UHFFFAOYSA-N
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Description

Tris(2-methoxyphenyl)bismuthine, also known as TMBi, is an organobismuth compound that has been used in a wide range of scientific research applications. It is a colorimetric reagent that is used to detect the presence of nucleic acids, proteins, and other biomolecules. TMBi has been used in a variety of biochemical and physiological experiments, such as immunoassays and cell-based assays.

Scientific Research Applications

Synthesis and Catalysis

Tris(2-methoxyphenyl)bismuthine has been utilized as a dehydrating agent in the synthesis of macrocyclic diesters. Ogawa et al. (1995) demonstrated its effectiveness in synthesizing macrocyclic 1:1 diesters from diacid anhydrides and glycols through a single-step process, yielding moderate to good results. This application highlights its potential in organic synthesis and catalysis (Ogawa et al., 1995).

Condensation Reagent

Another significant application of tris(2-methoxyphenyl)bismuthine is as a selective condensation reagent under neutral conditions. Ogawa et al. (1993) found that heating carboxylic acids bearing α-hydrogen with amines or alcohols in the presence of tris(2-methoxyphenyl)bismuthine leads to the formation of corresponding amides or esters. This process is efficient for acids with α-hydrogen, while acids without α-hydrogen remain unaffected (Ogawa et al., 1993).

Crystallography and Polymorphism

Tris(2-Methoxyphenyl)Bismuthine's polymorphism has been characterized using nuclear quadrupole resonance spectroscopy (NQRS). Scharfetter et al. (2019) explored the formation of metastable polymorphs in this compound, revealing new crystallographic structures and phases that were not observed after synthesis from a solution. These findings are crucial for understanding its structural properties and potential applications in material science (Scharfetter et al., 2019).

Spectroscopic Analysis

The compound has been studied for its Fourier-transform Raman and infrared spectra. Ludwig et al. (1997) provided insights into the compound's spectroscopic properties, contributing to a deeper understanding of its chemical natureand characteristics. This research aids in the identification and analysis of similar compounds in various scientific applications (Ludwig et al., 1997).

Reactivity and Oxidizing Ability

Tris(2-methoxyphenyl)bismuthine and its derivatives have been examined for their reactivity and oxidizing ability. Matano et al. (2004) conducted a comparative study on the structure and reactivity of a series of triarylbismuthane oxides, including tris(2-methoxyphenyl)bismuthane oxide. Their findings showed that these compounds, especially bismuthane oxides with ortho-substituted aryl ligands, are thermally unstable and possess high oxidizing abilities, useful in the oxidation of primary and secondary alcohols under mild conditions (Matano et al., 2004).

Crystal Structure Analysis

The crystal structure of tris(2-methoxyphenyl)bismuthine and its derivatives has been extensively studied. For example, Sharutin et al. (2016) synthesized tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene and analyzed its crystal structure, providing valuable insights into the molecular configuration and potential applications in crystallography and materials science (Sharutin et al., 2016).

Safety And Hazards

Information on safety and hazards is not readily available .

properties

IUPAC Name

tris(2-methoxyphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRGMGLLNCHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370098
Record name Tris(2-methoxyphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-methoxyphenyl)bismuthine

CAS RN

83724-41-8
Record name Tris(2-methoxyphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methoxyphenyl)bismuthine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Scharfetter, R Fischer, P Krassnig, M Thonhofer… - Crystals, 2019 - mdpi.com
Based on the previous identification of metastable polymorphs in crystalline triphenylbismuth by nuclear quadrupole resonance spectroscopy (NQRS), the potential formation of similar …
Number of citations: 8 www.mdpi.com
C Ludwig, M Dolny, HJ Götze - Spectrochimica Acta Part A: Molecular and …, 1997 - Elsevier
The Fourier transform (FT)-Raman and infrared (IR) spectra of triphenyl-, perdeuterated triphenyl-, tris(2-methylphenyl)-, tris(3-methylphenyl)-, tris(2,4,6-trimethylphenyl)-, tris(2-…
Number of citations: 14 www.sciencedirect.com
O Schuster, A Schier, H Schmidbaur - Organometallics, 2003 - ACS Publications
In attempts to prepare gold(I) bismuthine compounds of the type R 3 Bi−AuX with a coordinative Au−Bi bond, the complexes (C 4 H 8 S)AuCl, (Me 2 S)AuCl, (C 4 H 8 S)AuC 6 F 5 , (Ph 3 …
Number of citations: 44 pubs.acs.org
H Suzuki, Y Matano - 1998 - books.google.com
The first synthesis of organobismuth compounds dates back to the early middle of the eighteenth century [1], although the chemistry of organobismuth compounds remained outside the …
Number of citations: 5 books.google.com
Y Matano - Organometallics, 2000 - ACS Publications
Treatment of triarylbismuth difluorides 2 (Ar 3 BiF 2 ; a, Ar = Ph; b, Ar = 4-MeC 6 H 4 ; c, Ar = 4-MeOC 6 H 4 ; d, Ar = 2-MeOC 6 H 4 ) with methylboronic acid (3) in the presence of BF 3 ·…
Number of citations: 16 pubs.acs.org
PJ Krassnig - 2019 - graz.pure.elsevier.com
In the course of the FET-Open project “CONQUER”, Bi-aryl compounds proved to be promising in terms of their physical and chemical properties to enable quadrupole relaxation …
Number of citations: 2 graz.pure.elsevier.com
T Ogawa, T Hikasa, T Ikegami, N Ono, H Suzuki - Chemistry letters, 1993 - journal.csj.jp
On heating with amines or alcohols in the presence of tris(2-methoxy phenyl)- or tris(2,6-dimethoxyphenyl)bismuthine, carboxylic acids bearing α-hydrogen are readily converted into …
Number of citations: 14 www.journal.csj.jp
C Gösweiner, D Kruk, E Umut, E Masiewicz… - Molecular …, 2019 - Taylor & Francis
We propose a simple method to calculate and predict quadrupole relaxation enhancement (QRE) features in the spin-lattice nuclear magnetic relaxation dispersion ( R 1 -NMRD) profile …
Number of citations: 3 www.tandfonline.com
H Suzuki, N Komatsu, T Ogawa, T Murafuji, T Ikegami… - 2001 - books.google.com
This book is written for scientists who require information on organobismuth chemistry, either by specific topic or by compound." Organobismuth Chemistry" covers, through early 1999, …
Number of citations: 360 books.google.com
K Kifune, T Wakiyama, H Kanaya, Y Kubota… - Crystals, 2019 - mdpi.com
Sb–Te and Bi–Te compounds are key components of thermoelectric or phase change recording devices. These two binary systems form commensurately/incommensurately modulated …
Number of citations: 4 www.mdpi.com

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